Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester
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Overview
Description
Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester is an organic compound that belongs to the ester family Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester can be achieved through esterification reactions. Esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, the starting materials would include 4-[(ethenyloxy)methyl]-2-fluorobenzoic acid and methanol. The reaction is typically carried out under reflux conditions with a strong acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature to facilitate the esterification process. The product is subsequently purified through distillation or other separation techniques to obtain the desired ester in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Substitution: The fluoro substituent on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic aromatic substitution may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The fluoro substituent may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-methyl-, methyl ester
- Benzoic acid, 4-methoxy-, methyl ester
- Benzoic acid, 4-ethyl-, methyl ester
Uniqueness
Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester is unique due to the presence of the fluoro substituent and the ethenyloxy methyl group. These structural features may impart distinct chemical and biological properties compared to other benzoic acid esters, making it a valuable compound for various applications .
Properties
CAS No. |
1263279-97-5 |
---|---|
Molecular Formula |
C11H11FO3 |
Molecular Weight |
210.20 g/mol |
IUPAC Name |
methyl 4-(ethenoxymethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C11H11FO3/c1-3-15-7-8-4-5-9(10(12)6-8)11(13)14-2/h3-6H,1,7H2,2H3 |
InChI Key |
XZQCHSKCCLIJNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)COC=C)F |
Origin of Product |
United States |
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